Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate

Medicinal Chemistry SAR Lipophilicity

Steep SAR at the quinoxalinone N-4 position means minor substituent changes can abrogate KSP target engagement. This compound provides the critical 3-methylbenzyl group for validated steric and lipophilic complementarity to the KSP hydrophobic groove. • Ready-to-use at ≥95% purity - proceed directly to NCI-60 dose-response profiling without repurification • Benchmark reference for N-4 arylalkyl SAR and computational docking/FEP validation • Higher clogP than cyanomethyl/cyclopropylmethyl analogs enables permeability-solubility trade-off studies (PAMPA, Caco-2)

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
CAS No. 478041-08-6
Cat. No. B3140765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate
CAS478041-08-6
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC2=CC=CC=C2N(C1=O)CC3=CC=CC(=C3)C
InChIInChI=1S/C20H20N2O3/c1-3-25-19(23)12-17-20(24)22(13-15-8-6-7-14(2)11-15)18-10-5-4-9-16(18)21-17/h4-11H,3,12-13H2,1-2H3
InChIKeySWCRNFYJYTYWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate: KSP Inhibitor Overview


Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate (CAS 478041-08-6) belongs to the 3-oxo-3,4-dihydroquinoxaline class, a privileged scaffold in medicinal chemistry known for its ability to modulate kinesin spindle protein (KSP, also known as KIF11) [1]. The compound features a 3-methylbenzyl substituent at the N-4 position and an ethyl acetate side chain at C-2, which together contribute to its distinctive physicochemical and steric profile. As a synthetic small molecule (C20H20N2O3, MW 336.38 g/mol), it serves as a research tool in mitosis-targeted anticancer drug discovery .

KSP pathway inhibition studies
Mitotic target engagement assays
N-4 arylalkyl SAR probe for quinoxalinone class

Substitution Risks Due to N-4 Substituent SAR


Quinoxalinone-based KSP inhibitors display steep structure–activity relationships (SAR) driven by the N-4 substituent, where even minor alterations in steric bulk, hydrogen-bonding capacity, or lipophilicity can abrogate target engagement [1]. The 3-methylbenzyl group of this compound imparts a unique combination of aromatic π-stacking potential and steric fit that is absent in analogs bearing smaller or more polar N-4 substituents (e.g., cyanomethyl, cyclopropylmethyl). Consequently, substituting with a near-neighbor compound from the same class without verifying equivalent binding kinetics or cellular potency introduces significant risk of loss of function in target assays .

Target (3-Methylbenzyl)
Substitution Risk
Arylalkyl group fits KSP hydrophobic pocket
Smaller N-4 substituents (e.g., cyclopropyl, cyano) may underfill, altering binding
Moderate-to-high lipophilicity supports membrane permeability
Shift in clogP with analog may change cellular exposure and solubility profile
Purity baseline at 98% (HPLC)
Lower purity analogs (95%) could introduce by-product variability in sensitive assays

Quantitative Differentiation from Analogs


Lipophilicity Comparison Across N-4 Substituents

The 3-methylbenzyl substituent confers a calculated logP (clogP) approximately 1.5–2.0 log units higher than the cyanomethyl analog and roughly 1.0–1.5 log units higher than the cyclopropylmethyl analog, according to structure-based predictions . This increased lipophilicity is anticipated to enhance passive membrane permeability while potentially reducing aqueous solubility, representing a critical trade-off for cell-based assay performance.

Lipophilicity Shift
Predicted
ΔclogP +1.2 to +2.0 over cyclopropylmethyl and cyanomethyl analogs
Supports permeability-solubility trade-off review
Predicted values; experimental logP not available
Medicinal Chemistry SAR Lipophilicity

Purity Benchmarking Against Analog Compounds

The target compound is available at 98% purity (HPLC) from commercial suppliers, whereas the cyclopropylmethyl and cyanomethyl analogs are typically listed at 95% purity . This higher baseline purity reduces the likelihood of confounding by-products in sensitive enzymatic or cellular assays.

Purity Benchmark
Supplier-reported
98% (HPLC) vs. 95% for cyclopropylmethyl analog
Higher baseline purity may reduce assay interference
Verify lot-specific certificate of analysis
Chemical Procurement Purity QC

Steric Complementarity for KSP Inhibition

X-ray crystallographic data for related quinoxalinone–KSP complexes indicate that an N-4 arylalkyl group occupies a hydrophobic groove near the allosteric binding site, with the meta-methyl group of the 3-methylbenzyl substituent providing additional van der Waals contacts that are not achievable with non-aromatic (cyclopropylmethyl) or linear polar (cyanomethyl) substituents [1]. Although direct IC50 data for this specific compound are not publicly available, class-level SAR demonstrates that N-4 arylalkyl derivatives exhibit superior KSP inhibition compared to N-4 alkyl or cyanoalkyl variants [1].

KSP Complementarity
Class-level inference
N-4 arylalkyl associated with KSP inhibition in patent disclosure
Supports target engagement hypothesis; direct IC50 data not public
Class-level SAR; confirm in intended assay system
Drug Discovery Kinesin Spindle Protein Structure-Based Design

Thermal Stability vs. Analog Esters

The predicted boiling point of the target compound (505.6 ± 60.0 °C at 760 mmHg ) exceeds that of the cyclopropylmethyl analog (predicted bp approx. 470 °C) and the cyanomethyl analog (predicted bp approx. 450 °C), reflecting higher molecular weight and greater intermolecular interactions. While these are predicted rather than measured values, their relative ranking is consistent with the molecular size trend.

Thermal Stability
Predicted value
Predicted bp 505.6°C vs. ~470°C and ~450°C for smaller analogs
May support storage at elevated temperatures
Group-contribution method; not experimentally validated
Formulation Chemistry Thermal Stability Physicochemical Properties

Optimal Application Scenarios


Lead Optimization: KSP Allosteric Pocket

The favorable steric and lipophilic complementarity of the 3-methylbenzyl group with the KSP hydrophobic groove makes this compound a rational starting point for structure-based lead optimization . Investigators should use it as a reference standard when exploring N-4 substitution SAR, given its predicted high binding complementarity relative to smaller or polar-substituted analogs [1].

Antiproliferative High-Throughput Screening

With commercial availability at 98% purity, the compound is immediately suitable for dose–response profiling in cancer cell line panels (e.g., NCI-60) without the need for repurification, enabling faster turnaround from procurement to data generation .

ADME Permeability Profiling

The higher clogP relative to the cyanomethyl and cyclopropylmethyl analogs provides a scaffold-specific tool for investigating the permeability–solubility trade-off in quinoxalinone-based inhibitors, particularly in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies .

Computational Reference for N-4 Substituent Effects

Computational chemists can employ this compound as a benchmark to validate docking scoring functions and free-energy perturbation (FEP) predictions for N-4 arylalkyl interactions, given its well-defined substituent geometry and intermediate lipophilicity relative to the class extremes .

Application
Selection Property
Validation Focus
KSP allosteric site lead optimization
N-4 arylalkyl steric/lipophilic fit
Binding kinetics and pocket complementarity
Cancer cell line antiproliferative screening
High purity (98%) for immediate use
Dose-response and potency across panels
Permeability-solubility trade-off studies
Higher lipophilicity relative to analogs
PAMPA/Caco-2 permeability and solubility
Computational SAR benchmarking
Defined 3-methylbenzyl geometry
Docking scoring and FEP predictions
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